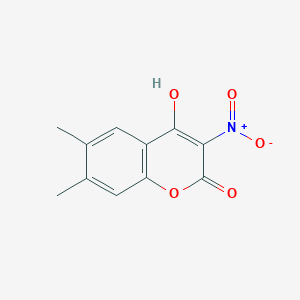
4-Hydroxy-6,7-dimethyl-3-nitro-2H-1-benzopyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1-Benzopyran-2-one, 4-hydroxy-6,7-dimethyl-3-nitro- is a chemical compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are commonly found in various natural products
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 4-hydroxy-6,7-dimethyl-3-nitro- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxycoumarin and suitable nitro and methylating agents.
Methylation: The methyl groups are introduced through methylation reactions, which can be carried out using methyl iodide or dimethyl sulfate in the presence of a base.
Cyclization: The final step involves cyclization to form the benzopyran ring structure, typically using acidic or basic catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and methylation processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2H-1-Benzopyran-2-one, 4-hydroxy-6,7-dimethyl-3-nitro- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzopyran derivatives.
Applications De Recherche Scientifique
2H-1-Benzopyran-2-one, 4-hydroxy-6,7-dimethyl-3-nitro- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2H-1-Benzopyran-2-one, 4-hydroxy-6,7-dimethyl-3-nitro- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Coumarin: A parent compound with a similar benzopyran structure but lacking the nitro and methyl groups.
4-Hydroxycoumarin: Similar to the target compound but without the nitro and dimethyl substitutions.
Dihydrocoumarin: A reduced form of coumarin with a saturated benzopyran ring.
Uniqueness
2H-1-Benzopyran-2-one, 4-hydroxy-6,7-dimethyl-3-nitro- is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activities. The dimethyl groups also contribute to its unique steric and electronic properties, differentiating it from other benzopyran derivatives.
Propriétés
Numéro CAS |
55005-22-6 |
|---|---|
Formule moléculaire |
C11H9NO5 |
Poids moléculaire |
235.19 g/mol |
Nom IUPAC |
4-hydroxy-6,7-dimethyl-3-nitrochromen-2-one |
InChI |
InChI=1S/C11H9NO5/c1-5-3-7-8(4-6(5)2)17-11(14)9(10(7)13)12(15)16/h3-4,13H,1-2H3 |
Clé InChI |
WOZQGVWTWZLETB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1C)OC(=O)C(=C2O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


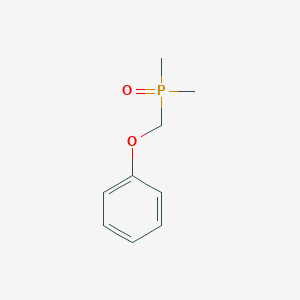

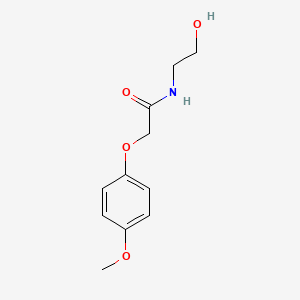
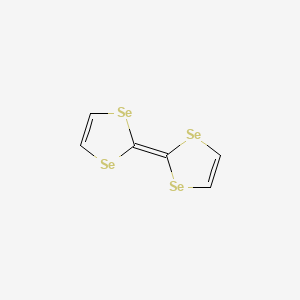
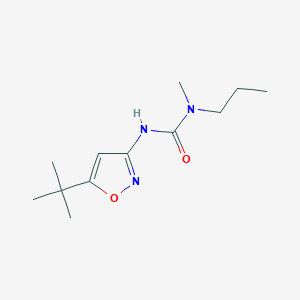
![N-[(3,7-Dimethylocta-1,6-dien-3-yl)oxy]-N-methylmethanamine](/img/structure/B14644680.png)
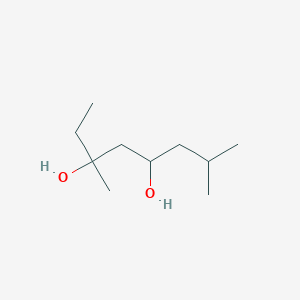
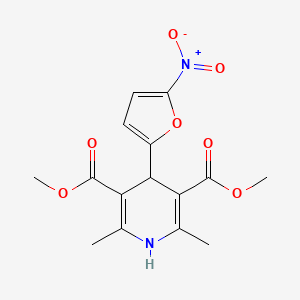
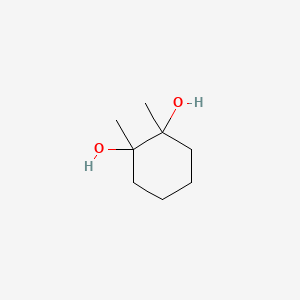
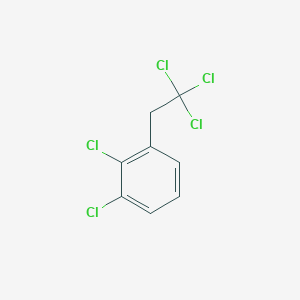
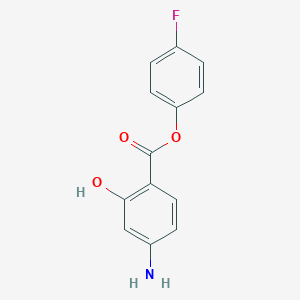
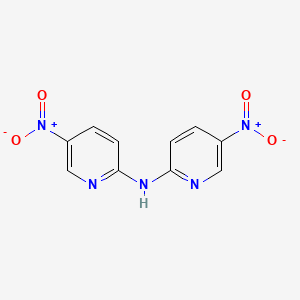
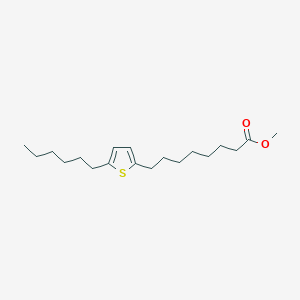
![3-{[(4-Methoxyphenyl)methyl]amino}propanenitrile](/img/structure/B14644718.png)
